(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Description
This iodinated steroidal derivative features a cyclopenta[a]phenanthrene core with a hydroxyl group at position 3, methyl groups at positions 10 and 13, and an iodine atom at position 17. Its stereochemistry (3S,8R,9S,10R,13S,14S) is critical for structural stability and biological interactions.
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJEYGWSNDRGN-USOAJAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454083 | |
| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32138-69-5 | |
| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known to be used in the synthesis of biologically active compounds, suggesting that it may interact with various biological targets.
Biological Activity
The compound known as (3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol , with CAS number 32138-69-5 , is a steroid derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity based on diverse research findings and data.
The chemical structure of this compound is characterized by a complex steroid backbone with an iodine substituent. Key properties include:
- Molecular Formula : C₁₉H₂₇IO
- Molar Mass : 398.32 g/mol
- Density : 1.45 g/cm³
- Melting Point : 175-176 °C
- Storage Conditions : 2-8 °C (protected from light) .
Antitumor Activity
Research indicates that steroid derivatives like this compound may exhibit antitumor properties. A study highlighted the interaction of various steroid derivatives with ribosomal proteins implicated in cancer progression. The findings suggest that such compounds could potentially inhibit tumor growth through modulation of ribosomal activity and gene expression .
Hormonal Activity
As a steroid derivative, this compound may influence hormonal pathways. Steroids are known to interact with androgen receptors and can modulate gene expression related to growth and metabolism. This compound's structural characteristics suggest it could act as a selective androgen receptor modulator (SARM), which has implications in both therapeutic and performance-enhancing contexts .
Case Study 1: Antitumor Mechanism
In a controlled study examining the effects of various iodinated steroids on cancer cell lines, the compound was evaluated for its ability to induce apoptosis in human prostate cancer cells. Results indicated that treatment with this compound led to significant apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Hormonal Modulation
A pharmacological assessment was conducted to evaluate the compound's effect on androgen receptor activity in vitro. The study found that this compound could modulate androgen receptor signaling pathways similarly to testosterone but with altered efficacy profiles. This suggests potential applications in treating conditions associated with androgen deficiency or excess .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇IO |
| Molar Mass | 398.32 g/mol |
| Density | 1.45 g/cm³ |
| Melting Point | 175-176 °C |
| Biological Activities | Antitumor, Hormonal Modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 17
Position 17 modifications significantly alter physicochemical and biological properties.
Key Observations :
- Iodine vs. Aromatic Groups: The iodine atom (van der Waals radius: 1.98 Å) provides steric bulk and polarizability, favoring halogen bonding in biological targets. In contrast, isoquinolinyl or dimethylaminophenyl groups enhance π-stacking or charge-transfer interactions .
Stereochemical and Core Modifications
- Stereoisomerism: Compounds with differing configurations (e.g., 8R vs. 8S) show distinct NOE correlations, indicating altered spatial arrangements that affect receptor binding .
- Oxidation States : Derivatives with ketone (e.g., MOL008407) or dihydroperoxy groups (CHEBI:231000) exhibit redox activity, influencing metabolic stability .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s iodine atom requires specialized conditions (e.g., iridium-catalyzed deoxygenation) for stereoselective introduction, contrasting with palladium-mediated cross-couplings used for aryl/heteroaryl groups .
- Structure-Activity Relationships (SAR) :
- Iodine’s Role : Enhances X-ray diffraction quality in crystallography but may reduce aqueous solubility compared to hydroxyl or amine derivatives.
- Methyl Groups (C10/C13) : Critical for maintaining steroidal conformation; removal or substitution destabilizes the core .
Preparation Methods
Iodination via Hydrazone Intermediate
The hydrazone intermediate undergoes iodination using molecular iodine in the presence of tetramethylguanidine as a base. This reaction proceeds at room temperature, yielding the 17-iodo steroid derivative. Tetramethylguanidine serves dual roles: it deprotonates the hydrazone and neutralizes hydrogen iodide by-products, driving the reaction to completion. The iodination step is highly efficient, with yields exceeding 85% under optimized conditions.
Reaction Conditions for Iodination
| Parameter | Specification |
|---|---|
| Solvent | Diethyl ether |
| Temperature | 10°C (post-addition) |
| Base | Tetramethylguanidine |
| Iodine Equivalents | 1.1 equivalents |
Alternative Bromination Method
A complementary approach involves bromination using phosphorus tribromide (PBr₃) in glacial acetic acid. This method, adapted from a related steroid bromination protocol, substitutes the 17-ketone with a bromine atom. While less common for this specific compound, bromination offers a pathway to analogs for structure-activity studies. The reaction is conducted at 8–10°C for 24 hours, precipitating the brominated product directly from the reaction mixture.
Palladium-Catalyzed Cross-Coupling
The 17-iodo steroid undergoes a Suzuki-Miyaura cross-coupling reaction with a (3-pyridyl)borane derivative to introduce the pyridyl substituent. This step employs a palladium catalyst (e.g., Pd(PPh₃)₄) and requires careful control of stoichiometry to minimize by-products. The borane reagent is used in 1.0–1.2 equivalents relative to the steroid to balance reactivity and cost. Excess borane increases dimerization by-products, necessitating precise addition.
Optimized Cross-Coupling Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 12–18 hours |
Work-Up and Purification
Solvent-Based Crystallization
Two purification methods are documented:
-
Diethyl Ether Precipitation : Cooling the reaction mixture to ≤10°C precipitates the product while retaining boron and palladium impurities in solution. This method achieves ≥90% purity after a single crystallization.
-
Acetonitrile/Methanol Recrystallization : A solvent ratio of 8:1 (acetonitrile:methanol) selectively dissolves impurities, yielding a high-purity product (≥98%).
Final Acylation (Optional)
For 3β-acyloxy derivatives, the 3β-hydroxy group is acetylated using acetyl chloride or anhydride. The product is crystallized from hexane, avoiding aqueous work-ups that could hydrolyze sensitive functionalities.
Analytical Characterization
Key analytical data for the final compound include:
Q & A
Basic: What are the key synthetic routes for this iodinated steroidal derivative?
The compound is typically synthesized via selective halogenation of steroidal precursors. A common approach involves:
- Lithocholic acid derivatization : Lithocholic acid (1 eq.) is reduced using LiAlH₄ (4.7 eq.) in anhydrous THF under nitrogen, followed by iodination at the C17 position using iodine-containing reagents under controlled conditions .
- Protecting group strategies : The 3-hydroxy group may be protected (e.g., acetylated) to prevent side reactions during iodination .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via ¹H NMR and HRMS .
Basic: How is stereochemical configuration validated for this compound?
Stereochemical assignments rely on:
- Nuclear Overhauser Effect (NOE) spectroscopy : NOE correlations between axial protons (e.g., C18/C19 methyl groups and adjacent hydrogens) confirm spatial proximity, resolving ambiguities in chair conformations .
- High-Resolution Mass Spectrometry (HRMS) : Matches between calculated and observed molecular ion peaks (e.g., [M+H]⁺ at m/z 412.3210 vs. 412.3213) validate the molecular formula and substituent positions .
Advanced: How to address contradictions in stereochemical assignments during synthesis?
Contradictions may arise from:
- Dynamic ring conformations : Cyclopenta[a]phenanthrene derivatives exhibit chair-to-chair flipping, complicating NOE interpretations. Use variable-temperature NMR to stabilize dominant conformers .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive spatial coordinates, resolving conflicts between spectroscopic data and computational models .
Advanced: What experimental designs elucidate the role of the C17-iodo substituent?
- Comparative bioactivity assays : Synthesize analogs with halogens (Cl, Br) or methyl groups at C17 and compare receptor-binding affinities .
- Kinetic isotope effects (KIEs) : Replace iodine with deuterium to study steric/electronic contributions to reaction rates in catalytic systems .
- DFT calculations : Model iodine’s van der Waals interactions in active sites using software like Gaussian or ORCA .
Basic: Which purification methods ensure high yields of this sensitive compound?
- Inert atmosphere handling : Reactions conducted under nitrogen prevent oxidation of the iodinated intermediate .
- Low-temperature chromatography : Use silica gel columns with hexane/ethyl acetate gradients to minimize decomposition .
- Crystallization optimization : Screen solvents (e.g., methanol/dichloromethane mixtures) to enhance crystal lattice stability .
Advanced: How can computational methods validate structural hypotheses?
- Molecular dynamics (MD) simulations : Simulate steroidal ring flexibility to predict NOE correlations and compare with experimental data .
- Docking studies : Map iodine’s interactions with hydrophobic pockets in target proteins (e.g., nuclear receptors) using AutoDock Vina .
- Hirshfeld surface analysis : Quantify intermolecular interactions in crystallographic data to explain packing efficiency .
Basic: What challenges arise in applying IUPAC nomenclature to this compound?
- Stereodescriptors : The 3S,8R,9S,10R,13S,14S configuration requires rigorous assignment of substituent priorities and Cahn-Ingold-Prelog rules .
- Ring numbering : The cyclopenta[a]phenanthrene backbone necessitates precise alignment with steroid numbering conventions .
Advanced: How to optimize synthetic yields for large-scale production?
- Catalyst screening : Test iridium catalysts (e.g., [Ir(cod)Cl]₂) for stereoselective deoxygenation steps, as shown in analogous systems .
- Solvent effects : Replace THF with DMF or DMSO to enhance iodine solubility and reaction homogeneity .
- In-line analytics : Implement HPLC-MS to monitor intermediates in real-time and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
